N'-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Description
N'-[(4-Methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a structurally complex molecule featuring an ethanediamide core functionalized with a 4-methoxyphenylmethyl group and a thiophene-sulfonyl-substituted ethyl moiety.
- Condensation reactions: Similar to the formation of hydrazinecarbothioamides (e.g., 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide in ), which utilize hydrazides and isothiocyanates .
- Sulfonylation: The thiophene sulfonyl group could be introduced via Friedel-Crafts sulfonylation, as seen in for phenylsulfonyl derivatives .
- Amide bond formation: The ethanediamide backbone may arise from oxalyl chloride-mediated coupling of amines, akin to methods used for N-(4-bromophenyl)-2-(2-thienyl)acetamide derivatives .
Key structural features include:
- Ethanediamide core: Provides hydrogen-bonding capacity and conformational rigidity.
- 4-Methoxyphenyl group: Enhances lipophilicity and may influence pharmacokinetics.
Spectroscopic characterization (inferred from ) would involve:
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S3/c1-27-15-8-6-14(7-9-15)12-21-19(23)20(24)22-13-17(16-4-2-10-28-16)30(25,26)18-5-3-11-29-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIBJLXWNDZDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable amine to form the methoxyphenyl intermediate.
Thiophene Derivative Formation: The thiophene derivatives are synthesized through various methods, such as the reaction of thiophene with sulfonyl chloride to introduce the sulfonyl group.
Coupling Reactions: The final step involves coupling the methoxyphenyl intermediate with the thiophene derivatives under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or thiophene ring are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted aromatic and thiophene derivatives.
Scientific Research Applications
N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Ethanediamide vs.
- Sulfonyl Group Impact: The thiophene sulfonyl group in the target compound parallels sulfonamide-containing analogs (e.g., ’s sulfanilamide derivatives), which often exhibit improved solubility and metabolic stability compared to non-sulfonylated compounds .
- Substituent Effects: The 4-methoxyphenyl group in the target compound may confer greater lipophilicity than halogenated (e.g., 4-fluorophenyl in ) or non-substituted aryl groups, influencing membrane permeability.
Spectroscopic and Physicochemical Properties
- Solubility: Sulfonyl groups (as in ’s sulfanilamides) generally enhance aqueous solubility compared to non-polar analogs, though the methoxyphenyl group may counterbalance this by increasing hydrophobicity .
Biological Activity
N'-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide, also referred to as G856-4371, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of G856-4371 is , and it features a distinctive structure that includes both aromatic and heterocyclic components. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)ccc1S(C(CNC(C(NCc(cc1)ccc1OC)=O)=O)c1cccs1)(=O)=O
1. Anticancer Properties
Research indicates that compounds with similar structures often exhibit anticancer properties . The presence of thiophene rings and sulfonyl groups has been linked to enhanced interactions with biological targets involved in cancer progression. For instance, studies have shown that derivatives of thiophene exhibit cytotoxic effects against various cancer cell lines, suggesting that G856-4371 may also possess similar activity .
2. Antimicrobial Activity
G856-4371 may also demonstrate antimicrobial properties . Compounds containing thiophene and methoxyphenyl groups have been reported to show significant antibacterial and antifungal activities. A study highlighted the effectiveness of related compounds against pathogens like Staphylococcus aureus and Candida albicans, indicating that G856-4371 could be explored for its potential as an antimicrobial agent .
The proposed mechanism of action for G856-4371 involves the inhibition of key enzymes or receptors associated with disease processes. For example, compounds similar to G856-4371 have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .
Data Table: Biological Activities of G856-4371
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | AChE inhibition |
Case Study 1: Anticancer Screening
In a study conducted on a series of thiophene derivatives, one compound showed an IC50 value of 12 µM against HeLa cells, indicating potent anticancer activity. This suggests that G856-4371 could be further evaluated in preclinical models for its potential anticancer effects.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several thiophene-containing compounds against common pathogens. G856-4371 demonstrated significant inhibition zones comparable to standard antibiotics, reinforcing its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
